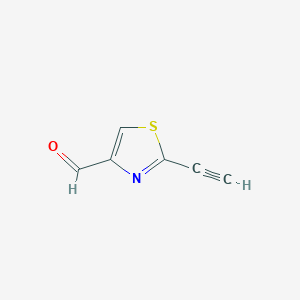
2-Ethynyl-1,3-thiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-1,3-thiazole-4-carbaldehyde is a compound belonging to the thiazole family of chemicals. It has the molecular formula C6H3NOS and a molecular weight of 137.16 g/mol . This compound is characterized by the presence of an ethynyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with ethynylating agents. One common method involves the use of 2-thiazolecarboxaldehyde as a starting material, which undergoes ethynylation in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynyl-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and various substituted thiazole compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-1,3-thiazole-4-carbaldehyde has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-ethynyl-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Thiazolecarboxaldehyde: Similar in structure but lacks the ethynyl group, leading to different reactivity and applications.
4-Thiazolecarboxaldehyde: Another thiazole derivative with different substitution patterns, affecting its chemical properties and uses.
Thiazole-2-carbaldehyde: A related compound with distinct reactivity due to the position of the aldehyde group.
Uniqueness: 2-Ethynyl-1,3-thiazole-4-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications, distinguishing it from other thiazole derivatives.
Eigenschaften
Molekularformel |
C6H3NOS |
|---|---|
Molekulargewicht |
137.16 g/mol |
IUPAC-Name |
2-ethynyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C6H3NOS/c1-2-6-7-5(3-8)4-9-6/h1,3-4H |
InChI-Schlüssel |
OUUCJSHLEPAFMP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC(=CS1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



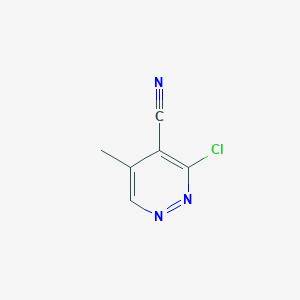
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)


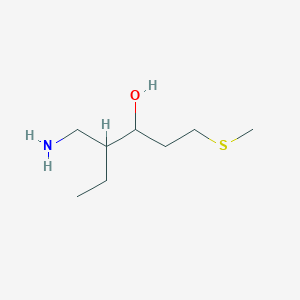
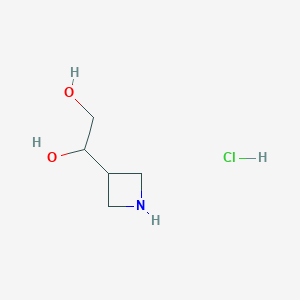


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
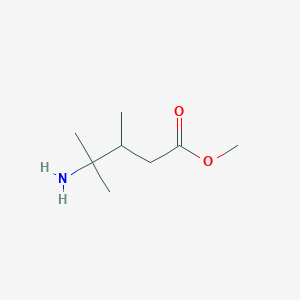
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)

